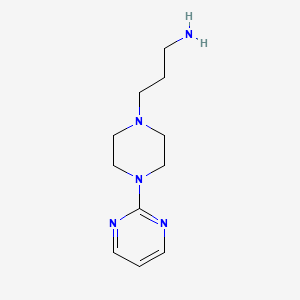

3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine

説明

3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine is a chemical compound with the molecular formula C11H19N5 and a molecular weight of 221.3 g/mol . . It is often used in research settings to study its interactions and effects on biological systems.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine typically involves the reaction of 4-pyrimidin-2-ylpiperazine with 3-chloropropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the final product in a highly pure form .

化学反応の分析

Types of Reactions

3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve acidic or basic media.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents such as tetrahydrofuran or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives with altered functional groups .

科学的研究の応用

Pharmacological Research

3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine has been studied for its potential as a pharmacological agent. It is known to interact with various neurotransmitter systems, making it a candidate for developing treatments for neurological disorders.

Case Studies:

- Antidepressant Activity : Research has indicated that derivatives of this compound can exhibit antidepressant-like effects in animal models, suggesting its potential use in treating depression .

Cancer Research

The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines. Its ability to inhibit cell proliferation has made it a subject of interest for developing new anticancer therapies.

Case Studies:

- Inhibition of Tumor Growth : Studies have demonstrated that this compound can significantly reduce tumor size in xenograft models, indicating its potential as an anticancer drug .

Neuropharmacology

Due to its structural similarity to known psychoactive compounds, this compound is being investigated for its effects on cognitive functions and neuroprotection.

Case Studies:

- Cognitive Enhancement : Preliminary studies suggest that the compound may enhance memory and learning in rodent models, pointing towards its application in treating cognitive decline associated with aging or neurodegenerative diseases .

Synthetic Chemistry

The compound serves as a building block in synthetic chemistry, particularly in the synthesis of more complex molecules used in drug design.

Case Studies:

- Synthesis of Novel Compounds : Researchers have successfully utilized this compound as a precursor to synthesize new derivatives with enhanced biological activity .

Data Table: Summary of Applications

作用機序

The mechanism of action of 3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction pathways .

類似化合物との比較

Similar Compounds

1-(3-Aminopropyl)-4-methylpiperazine: This compound has a similar structure but with a methyl group instead of the pyrimidinyl group.

1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound has a phenyl group attached to the piperazine ring, offering different pharmacological properties

Uniqueness

3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

生物活性

3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine, also known by its CAS number 57648-83-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.

- Molecular Formula : C11H19N5

- Molecular Weight : 221.3 g/mol

- LogP : 0.65060 (indicating moderate lipophilicity)

These properties suggest that the compound may exhibit favorable pharmacokinetic characteristics, making it a candidate for further biological evaluation.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with pyrimidine-containing reagents. The specific synthetic routes can vary based on the desired purity and yield.

Antitumor Activity

Research has indicated that compounds related to this compound exhibit antitumor properties. For instance, studies on pyrazolo[3,4-d]pyrimidine analogues demonstrated significant activity against human hepatoma carcinoma cells, with half-maximal inhibitory concentration (IC50) values ranging from 4.55 to 6.28 µM .

Antiparasitic Activity

The compound has also been evaluated for its inhibitory effects against Plasmodium falciparum dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway of the malaria parasite. In vitro studies showed promising results, with compounds exhibiting IC50 values in the low nanomolar range against both wild-type and mutant strains of P. falciparum DHFR .

The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of enzymes such as DHFR, disrupting critical metabolic pathways in cancer cells and parasites.

- Interaction with Cellular Targets : Its structural similarity to other bioactive compounds suggests that it may interact with various cellular receptors or proteins involved in cell proliferation and survival.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including those similar to this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Case Study 2: Malaria Treatment

In another study focusing on antimalarial drug development, researchers synthesized several analogues of pyrimidine-based compounds and assessed their activity against P. falciparum. The findings revealed that specific modifications to the pyrimidine ring enhanced inhibitory potency against DHFR, highlighting the importance of structural optimization in drug design .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C11H19N5 |

| Molecular Weight | 221.3 g/mol |

| LogP | 0.65060 |

| Antitumor IC50 | 4.55 - 6.28 µM |

| Antimalarial IC50 | Low nanomolar range |

特性

IUPAC Name |

3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5/c12-3-1-6-15-7-9-16(10-8-15)11-13-4-2-5-14-11/h2,4-5H,1,3,6-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPGGRWLIFPTLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443757 | |

| Record name | 3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57648-83-6 | |

| Record name | 3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。